Methyl({[5-methyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methyl})amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl({[5-methyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methyl})amine is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl({[5-methyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methyl})amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne.
Introduction of the Methyl Group: The methyl group can be introduced through methylation reactions using methyl iodide or dimethyl sulfate.
Attachment of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Use of catalysts such as copper(I) iodide for the cycloaddition reaction.
Solvents: Use of solvents like dimethylformamide (DMF) or acetonitrile to facilitate the reactions.
Temperature Control: Maintaining specific temperatures to optimize reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
Methyl({[5-methyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethylformamide (DMF), acetonitrile.
Catalysts: Copper(I) iodide for cycloaddition reactions.
Major Products Formed
Oxidation Products: Oxidized derivatives of the triazole ring.
Reduction Products: Reduced forms of the triazole ring.
Substitution Products: Various substituted triazole derivatives.
Scientific Research Applications
Methyl({[5-methyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methyl})amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl({[5-methyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methyl})amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like imidazole share a similar five-membered ring structure with nitrogen atoms.
Indole Derivatives: Indole compounds also have a heterocyclic ring structure and exhibit diverse biological activities.
Uniqueness
Methyl({[5-methyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methyl})amine is unique due to its specific substitution pattern and the presence of the triazole ring. This gives it distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C8H16N4 |
---|---|
Molecular Weight |
168.24 g/mol |
IUPAC Name |
N-methyl-1-(5-methyl-1-propan-2-yltriazol-4-yl)methanamine |
InChI |
InChI=1S/C8H16N4/c1-6(2)12-7(3)8(5-9-4)10-11-12/h6,9H,5H2,1-4H3 |
InChI Key |
RKTZVNREFNFWMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C(C)C)CNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.